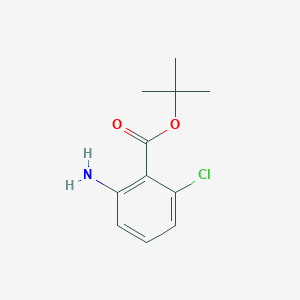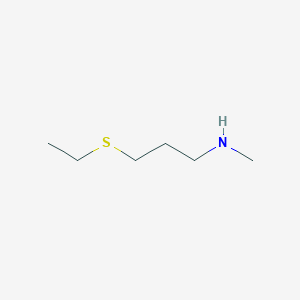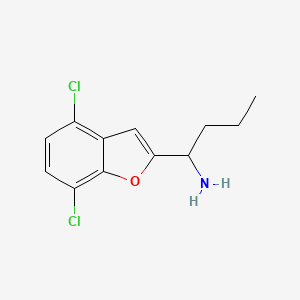
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine is an organic compound that belongs to the class of benzofuran derivatives. This compound, with the molecular formula C12H13Cl2NO, has garnered attention due to its unique structure and properties .
Métodos De Preparación
The synthesis of 1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine involves several steps, typically starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method involves the use of specific reagents and conditions to facilitate the cyclization process, resulting in high yields and fewer side reactions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. These methods often include the use of automated systems and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound, which serves as the core structure for many derivatives.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical properties and reactivity.
5-Bromo-1-benzofuran-2-yl-propanone: A benzofuran derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propiedades
Fórmula molecular |
C12H13Cl2NO |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
1-(4,7-dichloro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H13Cl2NO/c1-2-3-10(15)11-6-7-8(13)4-5-9(14)12(7)16-11/h4-6,10H,2-3,15H2,1H3 |
Clave InChI |
UGYCPRLACWQLTO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC2=C(C=CC(=C2O1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)
![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B15317275.png)
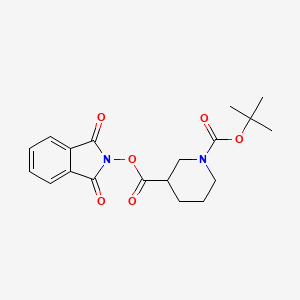
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride](/img/structure/B15317287.png)

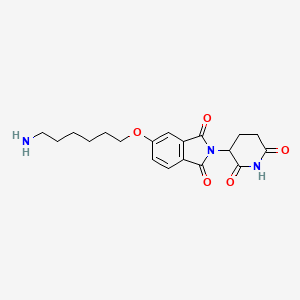
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
